REACTION_SMILES
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[N+:1](=[N-:2])=[CH2:3].[o:4]1[c:5](-[c:13]2[cH:14][cH:15][c:16]([CH2:19][C:20](=[O:21])[OH:22])[cH:17][cH:18]2)[n:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2>>[CH3:3][O:22][C:20]([CH2:19][c:16]1[cH:15][cH:14][c:13](-[c:5]2[o:4][c:8]3[c:7]([n:6]2)[cH:12][cH:11][cH:10][cH:9]3)[cH:18][cH:17]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(-c2nc3ccccc3o2)cc1
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccc(-c2nc3ccccc3o2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |